去甲舍曲林

描述

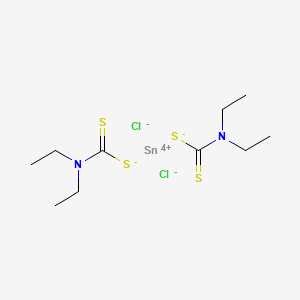

Desmethylsertraline is a metabolite of sertraline.

科学研究应用

单胺摄取抑制

作为抗抑郁药舍曲林的代谢物,去甲舍曲林因其抑制单胺摄取的能力而受到研究。它已显示出对抗脑血清素耗竭的潜力,尽管其效力低于舍曲林。在对大鼠进行重复注射舍曲林后,去甲舍曲林在大脑中表现出明显积累并抑制儿茶酚胺转运蛋白 (Fuller 等人,1995)。

对中枢 5-HT 再摄取阻断作用的影响

比较舍曲林和去甲舍曲林对中枢 5-HT 再摄取阻断作用的研究表明,与舍曲林相比,去甲舍曲林在阻断血清素再摄取方面的效力明显较低。这表明去甲舍曲林在舍曲林的临床活性中可能作用微乎其微 (Sprouse 等人,1996)。

环境影响研究

一项调查暴露于城市废水中的小溪鳟鱼中抗抑郁药分布的研究发现,鱼组织中含有大量的 SSRI,包括舍曲林和去甲舍曲林。这项研究突出了这些化合物对水生生物的环境影响和生物学效应 (Lajeunesse 等人,2011)。

神经保护和促认知作用

研究表明,舍曲林和去甲舍曲林在低浓度下可以诱导神经营养活性。在动物研究中,舍曲林治疗改善了空间记忆学习,并导致脑源性神经营养因子 (BDNF)、磷酸化 ERK 和 Bcl-2 上调,这可能与舍曲林的促认知作用有关 (Taler 等人,2013)。

母乳喂养和婴儿接触

研究人员检查了舍曲林和去甲舍曲林在母乳中的存在及其对哺乳婴儿的潜在影响。这些研究有助于了解这些化合物通过母乳喂养的传递和接触 (Stowe 等人,1997;Stowe 等人,2003)。

死后分布

研究还探讨了舍曲林和去甲舍曲林的死后分布,这可以深入了解这些化合物在人体中在各种条件下的代谢和分布 (Levine 等人,1994;Musshoff 等人,2002)。

作用机制

Desmethylsertraline, also known as Norsertraline, is an active metabolite of the antidepressant drug sertraline . This article will cover the mechanism of action of Desmethylsertraline, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Desmethylsertraline acts as a monoamine reuptake inhibitor . It primarily targets the serotonin transporter , although its effects on increasing serotonin levels appear to be negligible . It is significantly less potent relative to sertraline as a serotonin reuptake inhibitor .

Mode of Action

Desmethylsertraline interacts with its targets by inhibiting the reuptake of monoamines, which include serotonin, norepinephrine, and dopamine . It has a more balanced effect as a monoamine reuptake inhibitor, behaving as a serotonin-norepinephrine-dopamine reuptake inhibitor (sndri), with about 55-fold preference for inhibiting serotonin reuptake relative to catecholamine reuptake .

Biochemical Pathways

As a monoamine reuptake inhibitor, it likely affects the pathways involving serotonin, norepinephrine, and dopamine .

Pharmacokinetics

Desmethylsertraline has a half-life of 56-120 hours and reaches peak plasma concentrations 8-10 hours following administration . Serum Desmethylsertraline and sertraline concentrations are correlated, although Desmethylsertraline concentrations are generally higher than sertraline concentrations . There is a large interindividual variability in plasma concentrations between patients taking the same dose of sertraline, which may be partially due to variable expression of CYP3A4/5 .

Result of Action

It is known that it may be responsible for some of its parent drug sertraline’s therapeutic benefits .

Action Environment

The action, efficacy, and stability of Desmethylsertraline can be influenced by various environmental factors. Taking sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .

安全和危害

生化分析

Biochemical Properties

Desmethylsertraline acts as a monoamine reuptake inhibitor, affecting the reuptake of serotonin, norepinephrine, and dopamine. It interacts with the serotonin transporter, norepinephrine transporter, and dopamine transporter, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft . This interaction is crucial for its antidepressant effects. Desmethylsertraline has a higher affinity for the serotonin transporter compared to the norepinephrine and dopamine transporters, making it more effective in increasing serotonin levels .

Cellular Effects

Desmethylsertraline influences various cellular processes, particularly those related to neurotransmission. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, desmethylsertraline enhances neurotransmitter signaling, which can lead to improved mood and reduced symptoms of depression . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, increased serotonin levels can activate downstream signaling pathways that promote neurogenesis and synaptic plasticity .

Molecular Mechanism

At the molecular level, desmethylsertraline exerts its effects by binding to the serotonin transporter, norepinephrine transporter, and dopamine transporter. This binding inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged neurotransmitter signaling . Desmethylsertraline’s inhibition of the serotonin transporter is particularly significant, as it enhances serotoninergic neurotransmission, which is associated with its antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desmethylsertraline can vary over time. Desmethylsertraline has a relatively long half-life, which allows it to maintain its therapeutic effects for an extended period . Its stability and degradation can be influenced by various factors, including environmental conditions and the presence of other compounds. Long-term studies have shown that desmethylsertraline can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of desmethylsertraline vary with different dosages. At therapeutic doses, desmethylsertraline has been shown to improve mood and reduce symptoms of depression . At higher doses, it can lead to adverse effects, including increased anxiety and potential toxicity . The threshold for these effects can vary depending on the species and individual characteristics of the animal models used in the studies.

Metabolic Pathways

Desmethylsertraline is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes facilitate the demethylation of sertraline to form desmethylsertraline. The metabolite can undergo further metabolism and conjugation with glucuronide, which aids in its excretion from the body . The metabolic pathways of desmethylsertraline are crucial for its pharmacokinetics and overall therapeutic effects.

Transport and Distribution

Desmethylsertraline is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in the blood, primarily binding to human serum albumin . This binding facilitates its transport across the blood-brain barrier and into the central nervous system, where it exerts its therapeutic effects . The distribution of desmethylsertraline within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of transporters.

Subcellular Localization

Desmethylsertraline’s subcellular localization is primarily within the synaptic cleft, where it interacts with neurotransmitter transporters . Its activity in this region is crucial for its role as a monoamine reuptake inhibitor. Additionally, desmethylsertraline may localize to other cellular compartments, such as the cytoplasm and nucleus, where it can influence gene expression and other cellular processes

属性

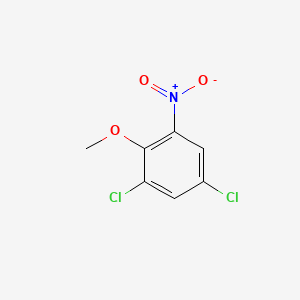

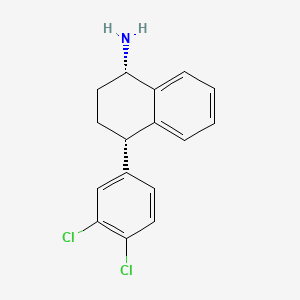

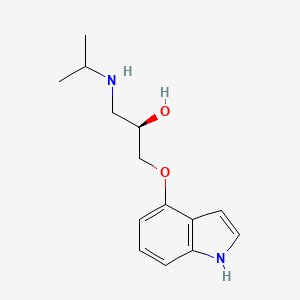

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236666, DTXSID60904333 | |

| Record name | Desmethylsertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87857-41-8, 91797-58-9 | |

| Record name | Desmethylsertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87857-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsertraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087857418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylsertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desmethylsertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91797-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLSERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJJ71O9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Desmethylsertraline formed in the body?

A: Desmethylsertraline is formed through the hepatic metabolism of sertraline, primarily by the cytochrome P450 enzyme CYP2C19. [, , ]

Q2: What is the typical concentration of Desmethylsertraline in patients taking sertraline?

A: Desmethylsertraline concentrations can vary widely depending on factors such as dosage, individual metabolism, and co-administered medications. Studies have reported mean Desmethylsertraline concentrations ranging from 27 ng/mL [] to 52.4 ng/mL [] in patients taking sertraline.

Q3: Does Desmethylsertraline contribute to the therapeutic effect of sertraline?

A: While Desmethylsertraline possesses some affinity for the serotonin transporter, its pharmacological activity is considered minimal compared to sertraline. [, ] Therefore, its contribution to the therapeutic effect is likely negligible.

Q4: Does Desmethylsertraline cross the placenta?

A: Yes, Desmethylsertraline, like sertraline, can cross the placenta. Studies have detected Desmethylsertraline in cord blood of infants born to mothers taking sertraline during pregnancy. []

Q5: How is Desmethylsertraline eliminated from the body?

A: Desmethylsertraline is primarily eliminated through hepatic metabolism, with a longer half-life than sertraline. [, ]

Q6: Are there any known factors influencing Desmethylsertraline concentrations in individuals?

A6: Yes, several factors can influence Desmethylsertraline concentrations, including:

- CYP2C19 genotype: Individuals with variations in the CYP2C19 gene may metabolize sertraline and Desmethylsertraline differently, leading to altered concentrations. [, , ]

- Co-administered medications: Drugs that inhibit or induce CYP2C19 activity can alter Desmethylsertraline levels. [, , , ]

- Renal function: While primarily metabolized by the liver, impaired renal function may influence Desmethylsertraline clearance. []

Q7: Can Desmethylsertraline interact with other medications?

A: Although Desmethylsertraline is considered pharmacologically less active than sertraline, it can still inhibit certain cytochrome P450 enzymes, potentially leading to interactions with other drugs metabolized by these enzymes. [, ]

Q8: Are there specific drug classes known to interact with Desmethylsertraline?

A8: In vitro studies have shown that Desmethylsertraline can inhibit CYP2C9, an enzyme involved in metabolizing various drugs, including:

- Phenytoin (anticonvulsant): Desmethylsertraline's inhibition of CYP2C9 could potentially lead to increased phenytoin levels. []

Q9: How is Desmethylsertraline typically measured in biological samples?

A9: Various analytical techniques can be employed to measure Desmethylsertraline in biological samples, including:

- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC offers sensitivity and specificity in quantifying Desmethylsertraline. [, , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity, allowing for simultaneous analysis of multiple compounds, including sertraline and Desmethylsertraline. [, , ]

Q10: What are the advantages and limitations of different analytical methods for Desmethylsertraline quantification?

A:

Q11: Is Desmethylsertraline found in the environment?

A: Yes, Desmethylsertraline, like many pharmaceuticals, has been detected in environmental samples, including wastewater effluent and surface water. [, , ] Its presence raises concerns about potential ecological effects.

Q12: How does Desmethylsertraline enter the environment?

A: Desmethylsertraline primarily enters the environment through the discharge of treated wastewater from households and healthcare facilities. [, ] Incomplete removal during wastewater treatment processes contributes to its persistence in aquatic ecosystems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)

![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)